

An In-depth Technical Guide to 4,6-Dichloro-2,5-dimethylpyrimidine

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Compound of Interest

Compound Name: 4,6-Dichloro-2,5-dimethylpyrimidine

Cat. No.: B159423

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Introduction

4,6-Dichloro-2,5-dimethylpyrimidine is a halogenated pyrimidine derivative. The pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in nucleobases and its role as a privileged structure in the development of a wide range of therapeutic agents.[1][2][3] Substituted pyrimidines have been shown to possess diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for **4,6-Dichloro-2,5-dimethylpyrimidine**, serving as a resource for its potential application in research and drug development.

Molecular Structure and Properties

This section details the fundamental chemical and physical properties of **4,6-Dichloro-2,5-dimethylpyrimidine**, providing key identifiers and structural information.

Chemical Identity

Property	Value	Reference
IUPAC Name	4,6-dichloro-2,5-dimethylpyrimidine	N/A
CAS Number	1780-33-2	[6]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	[6]
Molecular Weight	177.03 g/mol	N/A
SMILES	<chem>Cc1c(Cl)nc(C)nc1Cl</chem>	N/A

Physicochemical Properties

Property	Value	Reference
Physical State	Solid	N/A
Boiling Point	232.3 °C at 760 mmHg	N/A
Solubility	Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Almost insoluble in water.	N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. Below is the available spectroscopic data for **4,6-Dichloro-2,5-dimethylpyrimidine**.

¹H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum for **4,6-Dichloro-2,5-dimethylpyrimidine** is available.[7]

A detailed interpretation of the spectrum, including chemical shifts, multiplicities, and integration values, would require access to the spectral data file.

Note: At the time of this report, publicly available ^{13}C NMR, mass spectrometry, and detailed infrared (IR) spectroscopy data specific to **4,6-Dichloro-2,5-dimethylpyrimidine** were not found.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4,6-Dichloro-2,5-dimethylpyrimidine** was not found in the available literature, a general synthetic approach involves the chlorination of 2,5-dimethylpyrimidine. For illustrative purposes, a detailed protocol for a structurally related compound, 4,6-dichloro-2-methylpyrimidine, is provided below. This can serve as a foundational method that may be adapted for the synthesis of the title compound.

Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol describes a two-step synthesis starting from the formation of 4,6-dihydroxy-2-methylpyrimidine, followed by a chlorination step.[8]

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

- In a 500 mL three-necked flask equipped with a mechanical stirrer and an ice bath, add 150 mL of methanol.
- While stirring, add 18.4 g (0.34 mol) of sodium methoxide under ice bath conditions.
- After complete dissolution of sodium methoxide, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
- Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Continue stirring for 4 hours. The solution will appear creamy white.
- Upon completion of the reaction, remove the methanol by distillation under reduced pressure (30-35 °C).
- Dissolve the residue in 50 mL of water and adjust the pH to 1-2 using 4 mol/L hydrochloric acid. A white solid will precipitate.
- Stir the mixture at 0 °C for 4 hours to facilitate crystallization.

- Collect the solid by suction filtration.
- Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).
- Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

- In a 250 mL three-necked flask, add 10 g (0.08 mol) of the 4,6-dihydroxy-2-methylpyrimidine obtained from Step 1, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.
- Heat the mixture to reflux.
- Slowly add a solution of 8.3 g (a fraction of the total 83g, which is likely a typo in the source and should be adjusted based on stoichiometry) of triphosgene dissolved in 40 mL of dichloroethane.
- Continue the reflux for 6 hours.
- Cool the reaction mixture and wash it successively with 100 mL of 4 mol/L hydrochloric acid and 100 mL of water.
- Separate the organic layer (dichloroethane) and dry it over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain a faint yellow solid.
- Recrystallize the solid from 50 mL of dichloroethane. Decolorize with activated carbon if necessary.
- Dry the purified solid to obtain 4,6-dichloro-2-methylpyrimidine.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways directly modulated by **4,6-Dichloro-2,5-dimethylpyrimidine**.

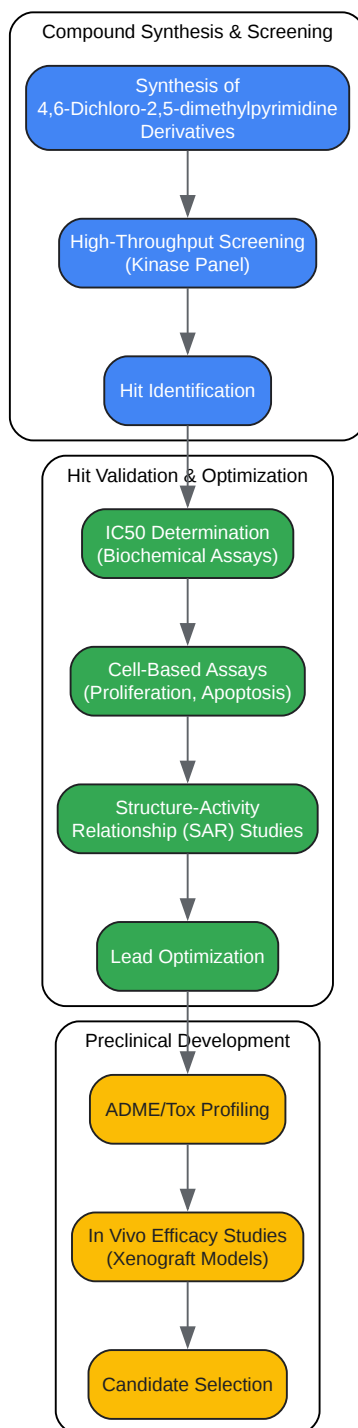
However, the pyrimidine core is a well-established pharmacophore in a variety of biologically active molecules, particularly as kinase inhibitors.^{[1][5]}

Derivatives of dichloropyrimidines have been investigated as covalent inhibitors of kinases, targeting cysteine residues in the ATP-binding pocket.[9] For instance, 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain of MSK1.[9] Furthermore, various substituted pyrimidines have shown potent antitumor activity by inhibiting kinases such as Src and Abl.[10]

Given the structural alerts present in **4,6-Dichloro-2,5-dimethylpyrimidine**, it is plausible that this compound could be explored as a scaffold for the development of novel kinase inhibitors or other therapeutic agents. The general workflow for screening and validating such compounds is depicted below.

General Workflow for Kinase Inhibitor Drug Discovery

General Workflow for Kinase Inhibitor Discovery



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Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

4,6-Dichloro-2,5-dimethylpyrimidine is a chemical intermediate with potential for further exploration in medicinal chemistry and materials science. While comprehensive experimental data on its molecular structure and biological activity are currently limited in the public domain, its structural features suggest it could serve as a valuable building block for the synthesis of novel compounds, particularly in the area of kinase inhibition. Further research is warranted to fully characterize this molecule and unlock its potential applications.

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